molecular formula C31H24N4O3S3 B2656727 2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide CAS No. 690270-39-4

2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide

Cat. No. B2656727
CAS RN: 690270-39-4
M. Wt: 596.74
InChI Key: SAYGKFCSDPWCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C31H24N4O3S3 and its molecular weight is 596.74. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has explored the synthesis and biological evaluation of thienopyrimidine derivatives for their antimicrobial and antifungal potentials. For instance, novel diastereoselective benzothiazole β-lactam conjugates have been synthesized and evaluated for their antimicrobial activities against a broad panel of Gram-positive and Gram-negative bacterial strains. These studies have revealed moderate activities and suggest potential for development into useful antimicrobial agents (Alborz et al., 2018).

Anti-inflammatory and Analgesic Properties

Compounds derived from thienopyrimidine structures have been synthesized and assessed for their anti-inflammatory and analgesic properties. Research indicates that these compounds exhibit significant cyclooxygenase inhibition, along with notable analgesic and anti-inflammatory activities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Anticancer Potential

The synthesis of thienopyrimidine derivatives has also been directed towards evaluating their anticancer activities. Various derivatives have been tested in vitro against a range of cancer cell lines, showing promising results in inhibiting cancer cell growth. This research underscores the potential of thienopyrimidine compounds in the development of new anticancer therapies (Hafez & El-Gazzar, 2017).

Antiviral Research

Further research has extended into the antiviral domain, where thienopyrimidine derivatives have been investigated for their activity against HIV-1. The structural modification of these compounds has led to the identification of derivatives with potential utility in antiviral therapy, showcasing the versatility of thienopyrimidine structures in medicinal chemistry (Danel et al., 1998).

Synthesis and Structural Analysis

The synthesis of thienopyrimidine derivatives involves complex chemical processes, yielding compounds with varied biological activities. Detailed structural analysis, including NMR and other spectroscopic techniques, plays a crucial role in characterizing these compounds and understanding their potential applications in scientific research (Li Ying-jun, 2012).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24N4O3S3/c1-3-15-35-30(37)27-23(19-11-13-22(38-2)14-12-19)17-39-29(27)34-31(35)40-18-26(36)32-21-8-6-7-20(16-21)28-33-24-9-4-5-10-25(24)41-28/h3-14,16-17H,1,15,18H2,2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYGKFCSDPWCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide

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